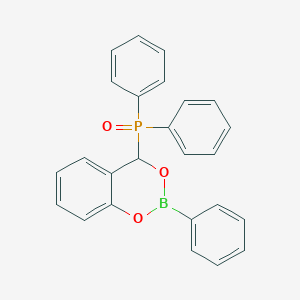
Phosphine oxide, diphenyl(2-phenyl-4H-1,3,2-benzodioxaborin-4-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphine oxide, diphenyl(2-phenyl-4H-1,3,2-benzodioxaborin-4-yl)- is an organophosphorus compound It is characterized by the presence of a phosphine oxide group attached to a benzodioxaborin ring system
准备方法
Synthetic Routes and Reaction Conditions
Phosphine oxide, diphenyl(2-phenyl-4H-1,3,2-benzodioxaborin-4-yl)- can be synthesized through several methods. One common approach involves the reaction of phosphonic esters, such as diethylphosphite, with Grignard reagents followed by acid workup . The general reaction can be represented as:
(C2H5O)2P(O)H+3C6H5MgBr→(C6H5)2P(O)MgBr+C2H5OMgBr
(C6H5)2P(O)MgBr+HCl→(C6H5)2P(O)H+MgBrCl
Alternatively, it can be prepared by the partial hydrolysis of chlorodiphenylphosphine or diphenylphosphine .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
化学反应分析
Types of Reactions
Phosphine oxide, diphenyl(2-phenyl-4H-1,3,2-benzodioxaborin-4-yl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form secondary phosphines.
Substitution: It participates in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include:
Thionyl chloride: Converts diphenylphosphine oxide to chlorodiphenylphosphine.
DIBAH (Diisobutylaluminium hydride): Used for deoxygenation of organophosphinous acids.
Major Products
Major products formed from these reactions include:
Chlorodiphenylphosphine: Formed by the reaction with thionyl chloride.
Secondary phosphines: Formed by the reduction with DIBAH.
科学研究应用
Phosphine oxide, diphenyl(2-phenyl-4H-1,3,2-benzodioxaborin-4-yl)- has several applications in scientific research:
Biology: Investigated for its potential use in biological systems due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
作用机制
The mechanism by which phosphine oxide, diphenyl(2-phenyl-4H-1,3,2-benzodioxaborin-4-yl)- exerts its effects involves its interaction with molecular targets and pathways. It acts as a ligand, coordinating with metal centers in catalytic reactions. The phosphine oxide group plays a crucial role in stabilizing the transition states and intermediates during these reactions .
相似化合物的比较
Similar Compounds
Diphenylphosphine oxide: A simpler analog with similar reactivity but lacking the benzodioxaborin ring.
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: Used as a photoinitiator in polymer chemistry.
Phenyl-bis-(2,4,6-trimethylbenzoyl)phosphine oxide: Another photoinitiator with enhanced properties.
Uniqueness
Phosphine oxide, diphenyl(2-phenyl-4H-1,3,2-benzodioxaborin-4-yl)- is unique due to the presence of the benzodioxaborin ring, which imparts distinct chemical properties and reactivity
属性
CAS 编号 |
141521-50-8 |
|---|---|
分子式 |
C25H20BO3P |
分子量 |
410.2 g/mol |
IUPAC 名称 |
4-diphenylphosphoryl-2-phenyl-4H-1,3,2-benzodioxaborinine |
InChI |
InChI=1S/C25H20BO3P/c27-30(21-14-6-2-7-15-21,22-16-8-3-9-17-22)25-23-18-10-11-19-24(23)28-26(29-25)20-12-4-1-5-13-20/h1-19,25H |
InChI 键 |
RPJNSFJPCYAODL-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C2=CC=CC=C2O1)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


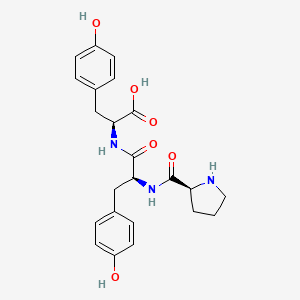
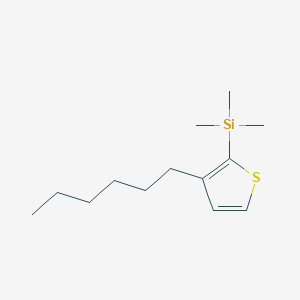
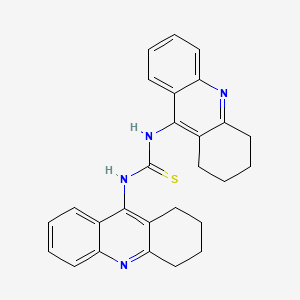
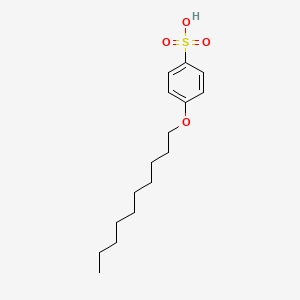
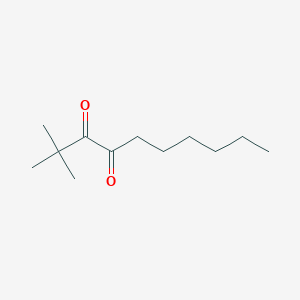
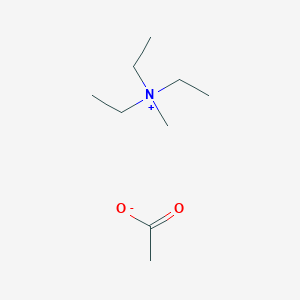
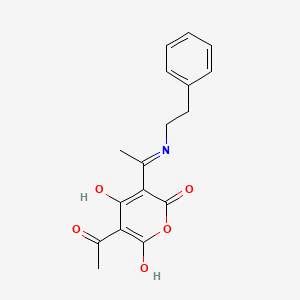
![N-[2-(3-bromo-4-hydroxyphenyl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B14275236.png)
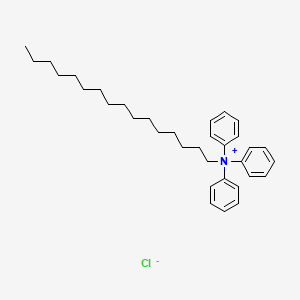
![[(Hex-3-en-3-yl)sulfanyl]benzene](/img/structure/B14275253.png)
![2-Benzofurancarboxamide, 3-[(2-ethoxy-5-nitrobenzoyl)amino]-](/img/structure/B14275255.png)
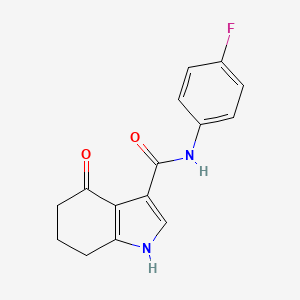
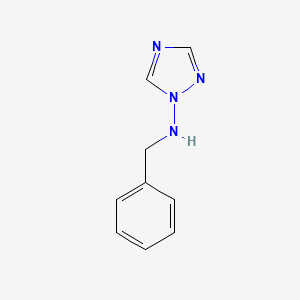
![3-[(1H-Indol-2-yl)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14275287.png)
